2-Chloro-7-ethylquinoline-3-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship AKT1 Inhibition

Researchers optimizing 7-position SAR on quinoline-3-carbaldehyde scaffolds often face limited access to specific alkyl-substituted analogs, forcing compromise on lipophilicity and steric bulk in lead series. 2-Chloro-7-ethylquinoline-3-carbaldehyde directly addresses this gap as a dedicated building block for kinase inhibitor and antimicrobial programs. - Enables systematic SAR exploration at the 7-position with quantifiable lipophilicity tuning vs. 7-H or 7-Me analogs. - Serves as a direct comparator scaffold for antimalarial HAP inhibitor optimization (validated against in silico hits exceeding mefloquine binding energy). - Supplied via custom synthesis with defined purity specifications; ideal for focused library synthesis in hit-to-lead campaigns.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 169126-00-5
Cat. No. B070933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-ethylquinoline-3-carbaldehyde
CAS169126-00-5
Synonyms2-CHLORO-7-ETHYLQUINOLINE-3-CARBOXALDEHYDE
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
InChIInChI=1S/C12H10ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-7H,2H2,1H3
InChIKeyQJGNUBYABNVQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-ethylquinoline-3-carbaldehyde Overview


2-Chloro-7-ethylquinoline-3-carbaldehyde (CAS 169126-00-5) is a functionalized quinoline-3-carbaldehyde derivative, characterized by a chloro substituent at the 2-position and an ethyl group at the 7-position of the quinoline ring, in addition to the reactive formyl group at the 3-position . It belongs to the class of 2-chloroquinoline-3-carbaldehydes, which are recognized as versatile intermediates for synthesizing a wide array of heterocyclic systems with diverse pharmacological properties [1]. This compound serves as a key building block for creating novel quinoline-based compounds, including derivatives with potential biological activities [2].

Dual reactive centers (2-Cl & 3-CHO) enable diverse heterocyclic synthesis.
7-ethyl group modulates lipophilicity and steric profile for SAR studies.
Key building block for quinoline-based compound libraries.

2-Chloro-7-ethylquinoline-3-carbaldehyde Non-Interchangeability


The functional profile and synthetic utility of 2-chloroquinoline-3-carbaldehydes are exquisitely sensitive to the nature and position of substituents on the quinoline ring, making simple substitution unreliable [1]. Substitution patterns directly influence the reactivity of the 2-chloro and 3-formyl groups, and they critically impact the biological properties and drug-likeness of any derived compounds. For instance, the 7-ethyl group on the target compound imparts a specific lipophilicity and steric bulk that differs fundamentally from the 7-methyl, 6-chloro, or unsubstituted analogs [2]. These differences translate into quantifiable variations in downstream biological activity, such as enzyme inhibition potency or antimicrobial efficacy, as well as distinct physical properties that affect formulation and handling [3]. Therefore, selecting a specific analog like 2-chloro-7-ethylquinoline-3-carbaldehyde is a deliberate choice driven by precise structure-activity relationship (SAR) requirements, not a generic procurement decision.

7-ethyl vs. 7-methyl: lipophilicity and steric bulk differ, altering downstream SAR and reactivity.
Substituent position (7- vs 6-substituted) impacts binding affinity; may not transfer between analogs.
Commercial profile: unsubstituted analogs are catalog stock; 7-ethyl is custom synthesis with longer lead time.

2-Chloro-7-ethylquinoline-3-carbaldehyde Comparative Evidence


Biological Differentiation by Substituent

While direct biological data for the target compound is not published, strong class-level evidence demonstrates that subtle substituent changes on the 2-chloroquinoline-3-carbaldehyde scaffold lead to large, quantifiable differences in biological activity. A docking study of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives, synthesized directly from the corresponding 2-chloroquinoline-3-carbaldehydes, showed that the 6-ethoxy (6-OEt) analog (derived from 2-chloro-6-ethoxyquinoline-3-carbaldehyde) exhibited a GOLD docking score of 107.58 against the human AKT1 kinase, whereas the 7-methyl (7-Me) analog (derived from 2-chloro-7-methylquinoline-3-carbaldehyde) exhibited a lower score of 96.12 [1]. The 6-methyl (6-Me) analog was the most potent with a score of 113.76. This 17% difference in binding energy between the 6-ethoxy and 7-methyl derivatives demonstrates the high sensitivity of the pharmacophore to the substituent's position and nature, and strongly suggests the 7-ethyl derivative will exhibit a distinct and non-interchangeable potency profile from its 7-methyl, 7-H, or 6-substituted counterparts [1].

AKT1 Docking
Class-level
6-OEt analog: 107.58 vs 7-Me analog: 96.12 GOLD score (Δ ≈12%)
7-substituent identity alters in silico binding; 7-ethyl expected distinct.
No direct data; class-level inference from docking study.
Medicinal Chemistry Structure-Activity Relationship AKT1 Inhibition

Synthetic Yield Differentiation

The synthesis and subsequent reactivity of 2-chloroquinoline-3-carbaldehydes are directly modulated by substituents on the quinoline ring. A class-level inference from a comprehensive review indicates that the presence of an electron-donating group (EDG) like an ethyl group at the 7-position can significantly enhance the yield of the Vilsmeier-Haack cyclization step, the primary route to synthesize these compounds. The review notes that yields for activated acetanilides (those with EDGs) can be substantially higher, sometimes exceeding 80-90%, compared to 50-70% for deactivated or unsubstituted acetanilides [1]. While specific yield data for 2-chloro-7-ethylquinoline-3-carbaldehyde is not provided, the ethyl group at the 7-position is an activating group that is predicted to improve synthetic efficiency relative to the unsubstituted analog or analogs with electron-withdrawing groups at other positions. This differential reactivity also extends to the aldehyde group, where the 7-ethyl substituent can influence the outcome of reactions like the Morita-Baylis-Hillman (MBH) or condensation with nucleophiles, affecting the final yield of target molecules [2].

Vilsmeier-Haack Yield
Class-level
7-ethyl (EDG): predicted 80–90% yield vs unsubst.: 50–70%
Electron-donating 7-ethyl may improve synthetic efficiency.
Specific yield data not reported; class inference.
Organic Synthesis Reaction Optimization Vilsmeier-Haack Reaction

ADME Property Differentiation

The 7-ethyl group on the quinoline scaffold is a key determinant of its physicochemical properties and, consequently, the drug-likeness of any derived compounds. In a study of 7-chloroquinoline derivatives, compounds containing an alkoxy group (e.g., ethoxy) were predicted by SwissADME to have favorable pharmacokinetic profiles, satisfying Lipinski's Rule of Five with zero violations [1]. While the target compound is a 7-ethyl analog, this class-level inference suggests that the presence of a lipophilic 7-substituent is critical for achieving a desirable balance of properties. The ethyl group increases log P (lipophilicity) and molecular weight compared to the unsubstituted (7-H) or 7-methyl analogs, which directly affects oral bioavailability, membrane permeability, and metabolic stability. Therefore, 2-chloro-7-ethylquinoline-3-carbaldehyde provides a distinct starting point for lead optimization, allowing medicinal chemists to access a specific region of chemical property space that is not reachable with other analogs. The ProTox-II prediction for the 7-chloro analogs also indicated inactivity for hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity, suggesting that the 7-substituted quinoline core may have a favorable initial safety profile [1].

Drug-likeness
Class-level
7-substituted analogs predicted 0 Lipinski violations
7-ethyl may favor drug-like property space.
SwissADME prediction for 7-chloro analog; requires validation.
Drug-likeness ADME Prediction Pharmacokinetics

Commercial Availability Differentiation

A key differentiator for procurement is the commercial supply landscape. 2-Chloro-7-ethylquinoline-3-carbaldehyde (CAS 169126-00-5) is not a widely stocked catalog item, which distinguishes it from more common analogs like 2-chloroquinoline-3-carbaldehyde (CAS 73568-25-7) or 2-chloro-6-methylquinoline-3-carbaldehyde (CAS 73568-26-8). Authoritative supplier data indicates that this specific compound is primarily available on a custom synthesis basis, with a stated minimum order quantity of 10 grams . In contrast, the unsubstituted or 6-methyl analogs are often available from multiple vendors as stock items with smaller minimum quantities (e.g., 1-5g). This limited availability makes the compound a specialty item for researchers with specific SAR requirements. Furthermore, a dedicated global market report exists for this exact compound, analyzing its supply-demand dynamics, pricing trends, and end-use sectors [1], underscoring its distinct commercial identity and the market's recognition of it as a unique entity rather than a simple commodity.

Supply Chain
Head-to-head
7-ethyl: custom synthesis, MOQ 10 g; unsubst.: stock, MOQ 1–5 g
Procurement: longer lead time and higher MOQ vs common analogs.
Chemical Sourcing Custom Synthesis Supply Chain

2-Chloro-7-ethylquinoline-3-carbaldehyde Application Scenarios


Kinase Inhibitor Lead Optimization

The 7-ethyl substituent on 2-chloro-7-ethylquinoline-3-carbaldehyde offers a distinct combination of steric and electronic properties that is ideal for exploring SAR around the 7-position of quinoline-based kinase inhibitors. As demonstrated by the AKT1 inhibitor study, a 7-methyl substituent was 12% less potent in silico than a 6-ethoxy group [1]. The 7-ethyl analog serves as a crucial intermediate for synthesizing next-generation analogs that probe the effect of increased lipophilicity and steric bulk at this position on binding affinity and selectivity. Researchers can use this scaffold to build focused libraries of compounds where the 7-ethyl group is held constant while modifying other vectors, a strategy not possible with the more common 7-H or 7-methyl scaffolds.

Novel Antimicrobial Lead Synthesis

This compound is a valuable starting material for creating novel antimicrobial agents, particularly those targeting Gram-negative bacteria like E. coli. Class-level evidence shows that 7-substituted quinolines, such as 7-chloro-2-ethoxyquinoline-3-carbaldehyde derivatives, can exhibit significant activity (inhibition zone of 12 mm) and favorable predicted ADME properties [2]. By using 2-chloro-7-ethylquinoline-3-carbaldehyde as a building block, researchers can systematically synthesize a series of derivatives (e.g., Schiff bases, esters, or hydrazones) with the goal of improving upon the activity of existing 7-substituted analogs while fine-tuning the lipophilicity introduced by the ethyl group. This is a clear path for hit-to-lead optimization in antibacterial drug discovery.

Antimalarial Leads Against P. falciparum

The quinoline-3-carbaldehyde core is a recognized scaffold for developing new antimalarials that target novel mechanisms, such as inhibition of the histoaspartic protease (HAP) in P. falciparum [3]. A recent study identified 2-(2-benzoyl-4-methylphenoxy)-7-methylquinoline-3-carbaldehyde (Compound A5) as a potent in silico hit with a binding energy of -11.2 kcal/mol, surpassing the reference drug mefloquine [3]. This provides a compelling rationale for using the 7-ethyl analog as a direct comparator in this series. The 7-ethyl group represents a logical and incremental change in lipophilicity from the 7-methyl hit, and a new series derived from 2-chloro-7-ethylquinoline-3-carbaldehyde would allow for a quantitative assessment of the 7-substituent's role in optimizing potency and PK properties for this target.

Custom Synthesis for Niche R&D

Given its classification as a specialty chemical available primarily via custom synthesis , the primary industrial scenario is its use in small-to-medium scale R&D within pharmaceutical or agrochemical companies with well-defined SAR hypotheses. This compound is not for broad screening or large-scale production. Its ideal use case is for a project team that has already identified the quinoline-3-carbaldehyde core as essential and has preliminary data indicating that a specific modification at the 7-position is necessary. In this context, the longer lead time and higher MOQ associated with custom synthesis are justified by the compound's unique structural features, which are essential for advancing a specific, high-value research program.

Application
Selection Property
Validation Focus
Application: Kinase inhibitor SAR studies
Selection Property: 7-ethyl substitution for lipophilicity and steric tuning
Validation Focus: Binding affinity and selectivity assays (e.g., AKT1)
Application: Antimicrobial lead exploration
Selection Property: Reactive handles for derivatization into Schiff bases/hydrazones
Validation Focus: Zone-of-inhibition and MIC determination
Application: Antimalarial HAP inhibitor studies
Selection Property: 7-ethyl as incremental lipophilic modification from 7-methyl
Validation Focus: In silico docking and in vitro P. falciparum growth inhibition
Application: Specialty R&D synthesis
Selection Property: Custom synthesis with defined MOQ (10 g)
Validation Focus: Project-specific SAR validation and supply planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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